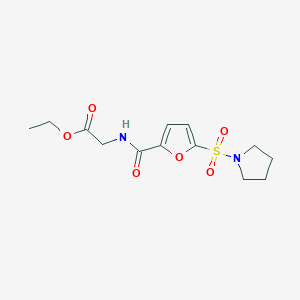![molecular formula C18H11ClN4O2S B2740811 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 438489-67-9](/img/structure/B2740811.png)
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C18H11ClN4O2S and its molecular weight is 382.82. The purity is usually 95%.
BenchChem offers high-quality 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Imidazole derivatives have been recognized for their antimicrobial properties. This compound, with its imidazo[1,5-a]pyridine moiety, could be explored for its efficacy against various bacterial and fungal pathogens. Its structural similarity to known antimicrobial agents suggests potential as a novel treatment option in combating antibiotic-resistant strains .
Anti-Cancer Therapeutics
The presence of the imidazo[1,5-a]pyridine core is often associated with anti-cancer activity. This compound could be investigated for its cytotoxic effects on cancer cells, potentially acting as a chemotherapeutic agent. Research could focus on its mechanism of action and its ability to induce apoptosis in malignant cells .
PI3K Inhibitors
Phosphatidylinositol 3-kinase (PI3K) inhibitors are a class of drugs that target a key enzyme involved in cell growth and survival, which is often dysregulated in cancers. Given the structural features of this compound, it could be studied as a potential PI3K inhibitor, contributing to the development of new cancer treatments .
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have shown promise in optoelectronics. This compound could be utilized in the development of new materials for optoelectronic devices, such as light-emitting diodes (LEDs), due to its luminescent properties. Research could explore its electrical conductivity and light emission efficiency .
Biological Sensors
The unique chemical structure of this compound makes it a candidate for use in biological sensors. Its potential for fluorescence and selective binding to biological targets could be harnessed to detect specific biomolecules or ions, aiding in diagnostic applications .
Confocal Microscopy and Imaging
Due to its luminescent properties, this compound could be used as an emitter in confocal microscopy and imaging. It could help in the visualization of cellular structures or the tracking of biological processes in real-time, providing valuable insights into cell biology .
Anti-Inflammatory Agents
Imidazole derivatives are known to exhibit anti-inflammatory effects. This compound could be assessed for its potential to reduce inflammation, possibly leading to new treatments for chronic inflammatory diseases .
Neuroprotective Agents
Research into neurodegenerative diseases often involves the search for compounds that can protect neurons from damage. The chemical structure of this compound suggests it might have neuroprotective properties, which could be explored in models of diseases like Alzheimer’s or Parkinson’s .
properties
IUPAC Name |
5-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-12-6-2-1-5-10(12)15-20-13(14-7-3-4-8-23(14)15)9-11-16(24)21-18(26)22-17(11)25/h1-9H,(H2,21,22,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMQKOFWKOTWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=S)NC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


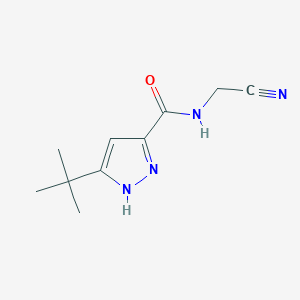
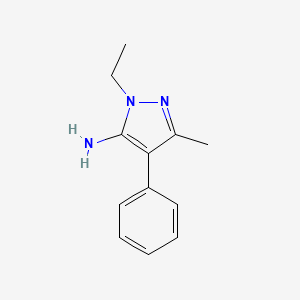
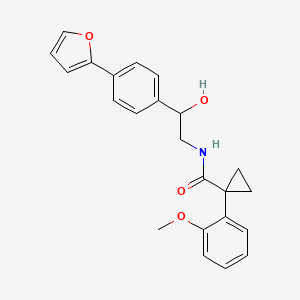

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)
![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2740739.png)
![3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B2740741.png)
![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B2740744.png)
![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)
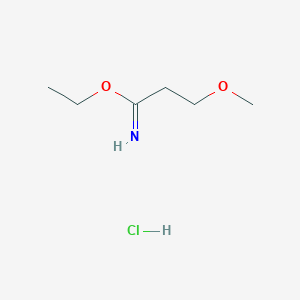
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2740749.png)
